4-氟-4'-羟基苯甲酮

描述

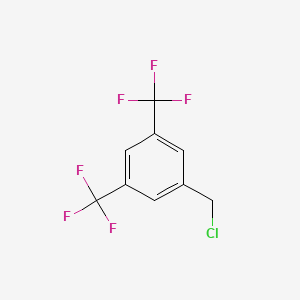

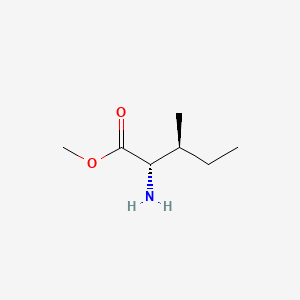

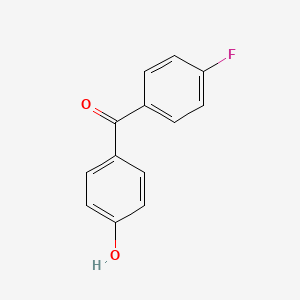

4-Fluoro-4'-hydroxybenzophenone is a chemical compound that has been studied for its interesting photophysical and photochemical properties. It is closely related to 4-hydroxybenzophenone (4HOBP), which is known for its behavior similar to humic substances in terms of light absorption and emission transitions. The presence of the fluorine atom in 4-fluoro-4'-hydroxybenzophenone is expected to influence its electronic, vibrational, and nonlinear optical properties, making it a potential candidate for applications in nonlinear optical materials .

Synthesis Analysis

The synthesis of fluorinated benzophenones, such as 4-fluoro-4'-hydroxybenzophenone, can be approached through various methods. While the papers provided do not directly describe the synthesis of this specific compound, they do discuss related compounds and general methods that could be applicable. For instance, the synthesis of 4,4'-difluorobenzophenone has been achieved through methods like the Fridel-Crafts alkylation hydrolysis method, halogen substitution method, and catalytic carbonylation method . These methods could potentially be adapted for the synthesis of 4-fluoro-4'-hydroxybenzophenone by introducing the appropriate hydroxyl and fluorine substituents at the correct positions on the benzophenone backbone.

Molecular Structure Analysis

The molecular structure of 4-fluoro-4'-hydroxybenzophenone has been investigated using first principles calculations. The study provides detailed vibrational assignments based on potential energy distribution and identifies a good agreement between reported and calculated wavenumbers. The molecular electrostatic potential surface of the molecule predicts the reactive sites, which are crucial for understanding its reactivity in various chemical reactions .

Chemical Reactions Analysis

The chemical reactivity of related compounds, such as 4-hydroxybenzophenone, has been studied in different solvents. For example, the singlet and triplet excited states of 4-hydroxybenzophenone undergo deprotonation in the presence of water, leading to fluorescence quenching and photoactivity inhibition. This behavior changes in aprotic solvents like acetonitrile, where the compound remains fluorescent and can induce triplet-sensitized transformations . These findings suggest that the fluorinated derivative might exhibit similar solvent-dependent reactivity, which could be explored in future studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoro-4'-hydroxybenzophenone have been explored through computational studies. The molecule exhibits a red shift in the maximum absorption wavelength when the medium changes from gaseous to solvent, indicating solvent-dependent optical properties. Additionally, the compound has a large hyperpolarizability value, which implies its potential use in nonlinear optical applications. The excited states of the molecule are much stronger acids than the ground state, which affects its fluorescence properties in different pH conditions .

科学研究应用

电子和振动性质

4-氟-4'-羟基苯甲酮已被广泛研究其结构、光电子、振动和非线性性质。 Pegu等人(2017年)的研究使用第一原理计算揭示了该化合物具有显著的超极化率,表明其在非线性光学应用中具有潜在用途。该研究还进行了波数的详细振动赋值,并发现报告和计算波数(Pegu, Deb, Van Alsenoy, & Sarkar, 2017)之间有很好的一致性。

在聚合物科学中的合成和表征

4-氟-4'-羟基苯甲酮已参与合成和表征各种聚合物。肖等人(2003年)合成和表征了一种氟代邻苯二酮单体及其聚合物,强调了它们良好的溶解性和优异的热性能,暗示了在工程塑料和膜材料中的潜在应用(Xiao, Wang, Jin, Jian, & Peng, 2003)。 Teasley和Hsiao(1996年)的另一项研究探讨了使用4-氟-4'-羟基苯甲酮合成和表征聚(氧-1,3-苯基甲酰-1,4-苯基)及相关聚合物,展示了其在创造具有特定热性和结构性能的聚合物中的实用性(Teasley & Hsiao, 1996)。

环境和生物应用

在环境和生物背景下,4-氟-4'-羟基苯甲酮已被用于各种研究。例如,Genthner等人(1989年)使用异构的氟酚,包括4-氟-4'-羟基苯甲酮,研究苯酚的厌氧转化为苯甲酸,为类似化合物的生化途径和环境命运提供了见解(Genthner, Townsend, & Chapman, 1989)。

安全和危害

未来方向

属性

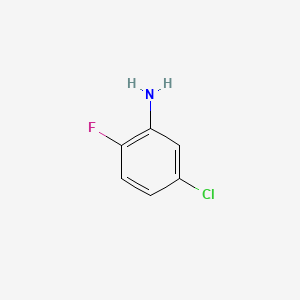

IUPAC Name |

(4-fluorophenyl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRVUOFDBXRZBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180587 | |

| Record name | 4-Fluoro-4'-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Fluoro-4'-hydroxybenzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20035 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

25913-05-7 | |

| Record name | 4-Fluoro-4′-hydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25913-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-4'-hydroxybenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025913057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-4'-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-4'-hydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 4-Fluoro-4'-hydroxybenzophenone in polymer chemistry?

A1: 4-Fluoro-4'-hydroxybenzophenone is a key monomer in the synthesis of poly(aryl ether ketone)s (PAEKs), a class of high-performance thermoplastics. [, , ] Its reactivity stems from the fluorine atom, which can undergo nucleophilic aromatic substitution, enabling polymerization reactions with suitable bisphenols or their activated derivatives. [, ]

Q2: How does the presence of cyclic oligomers affect the polymerization of 4-Fluoro-4'-hydroxybenzophenone?

A2: Research has shown that the synthesis of poly(oxy-1,3-phenylenecarbonyl-1,4-phenylene) (isoPEK) using 4-Fluoro-4'-hydroxybenzophenone can be hindered by the formation of cyclic oligomers, particularly at lower temperatures or in dilute solutions. [] These cyclic oligomers compete with linear polymer growth and can impact the final polymer properties.

Q3: Can 4-Fluoro-4'-hydroxybenzophenone be used to create copolymers?

A3: Yes, 4-Fluoro-4'-hydroxybenzophenone can be copolymerized with other monomers to create materials with tailored properties. For example, it has been successfully copolymerized with 4-fluoro-4′-hydroxybenzophenone to produce copolymers of PEK and isoPEK, exhibiting a range of melting points and crystallinity. []

Q4: Beyond its use in polymers, have any other applications of 4-Fluoro-4'-hydroxybenzophenone been explored?

A4: Theoretical investigations using computational chemistry suggest that 4-Fluoro-4'-hydroxybenzophenone possesses a large hyperpolarizability value. [] This property indicates its potential usefulness in nonlinear optical applications, which could be a promising area for further research.

Q5: Are there any methods for isolating and characterizing the cyclic oligomers formed during 4-Fluoro-4'-hydroxybenzophenone polymerization?

A5: Yes, cyclic oligo(ether ketone)s can be extracted from poly(ether ketone) using hot chloroform. [] These extracts can then be further analyzed and fractionated using techniques like GPC and MALDI-TOF mass spectrometry to determine the size distribution of the cyclic oligomers. Individual cyclic oligomers, such as the cyclic trimer, tetramer, and pentamer, can be isolated through column chromatography and characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。